Cas no 2137862-39-4 (rac-(2R,5R)-5-cyclopropyl-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid)

rac-(2R,5R)-5-cyclopropyl-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid structure
2137862-39-4 structure
商品名:rac-(2R,5R)-5-cyclopropyl-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid
CAS番号:2137862-39-4
MF:C23H23NO4
メガワット:377.4330265522
CID:5950516
PubChem ID:165476152

rac-(2R,5R)-5-cyclopropyl-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • rac-(2R,5R)-5-cyclopropyl-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid
    • 2137862-39-4
    • rac-(2R,5R)-5-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
    • EN300-1073178
    • インチ: 1S/C23H23NO4/c25-22(26)21-12-11-20(14-9-10-14)24(21)23(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-21H,9-13H2,(H,25,26)/t20-,21-/m0/s1
    • InChIKey: IVSYSISPGITBQL-SFTDATJTSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1[C@H](C(=O)O)CC[C@H]1C1CC1)=O

計算された属性

  • せいみつぶんしりょう: 377.16270821g/mol
  • どういたいしつりょう: 377.16270821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 596
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

rac-(2R,5R)-5-cyclopropyl-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1073178-5.0g
rac-(2R,5R)-5-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
2137862-39-4
5g
$5719.0 2023-06-10
Enamine
EN300-1073178-10.0g
rac-(2R,5R)-5-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
2137862-39-4
10g
$8480.0 2023-06-10
Enamine
EN300-1073178-0.25g
rac-(2R,5R)-5-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
2137862-39-4 95%
0.25g
$1917.0 2023-10-28
Enamine
EN300-1073178-10g
rac-(2R,5R)-5-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
2137862-39-4 95%
10g
$8961.0 2023-10-28
Enamine
EN300-1073178-1g
rac-(2R,5R)-5-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
2137862-39-4 95%
1g
$2083.0 2023-10-28
Enamine
EN300-1073178-1.0g
rac-(2R,5R)-5-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
2137862-39-4
1g
$1971.0 2023-06-10
Enamine
EN300-1073178-0.05g
rac-(2R,5R)-5-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
2137862-39-4 95%
0.05g
$1750.0 2023-10-28
Enamine
EN300-1073178-0.5g
rac-(2R,5R)-5-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
2137862-39-4 95%
0.5g
$2000.0 2023-10-28
Enamine
EN300-1073178-0.1g
rac-(2R,5R)-5-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
2137862-39-4 95%
0.1g
$1834.0 2023-10-28
Enamine
EN300-1073178-2.5g
rac-(2R,5R)-5-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
2137862-39-4 95%
2.5g
$4084.0 2023-10-28

rac-(2R,5R)-5-cyclopropyl-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid 関連文献

rac-(2R,5R)-5-cyclopropyl-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acidに関する追加情報

Introducing rac-(2R,5R)-5-cyclopropyl-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic Acid (CAS No. 2137862-39-4): A Pivotal Compound in Modern Medicinal Chemistry

Rac-(2R,5R)-5-cyclopropyl-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid, identified by its CAS number 2137862-39-4, represents a significant advancement in the realm of medicinal chemistry. This compound, characterized by its intricate stereochemistry and functional group arrangement, has garnered considerable attention for its potential applications in the development of novel therapeutic agents. The presence of a cyclopropyl group and a fluorenylmethoxycarbonyl moiety contributes to its unique chemical properties, making it a valuable scaffold for further derivatization and exploration.

The compound's stereochemical configuration, specifically the (2R,5R) arrangement, is crucial for its biological activity. Stereoisomers often exhibit markedly different pharmacological profiles, and the precise stereochemistry of rac-(2R,5R)-5-cyclopropyl-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid ensures optimal interactions with biological targets. This specificity is particularly important in drug design, where subtle differences in molecular structure can significantly impact efficacy and selectivity.

In recent years, there has been a growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs). Rac-(2R,5R)-5-cyclopropyl-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid has emerged as a promising candidate in this area. Its unique structural features make it well-suited for binding to hydrophobic pockets on protein surfaces, thereby interfering with PPIs that are implicated in various diseases. For instance, studies have shown that derivatives of this compound can inhibit the interaction between specific kinases and their substrates, which could have therapeutic implications in cancer treatment.

The fluorenylmethoxycarbonyl (Fmoc) group in the compound's structure serves multiple purposes. It not only enhances the compound's solubility but also provides a site for further chemical modification. This versatility allows researchers to attach various functional groups or biomolecules to the Fmoc moiety, enabling the synthesis of conjugates with tailored properties. Such modifications can improve pharmacokinetic profiles or target specific tissues or cell types.

Advances in computational chemistry have further accelerated the exploration of rac-(2R,5R)-5-cyclopropyl-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid. Molecular modeling techniques have been employed to predict binding affinities and optimize lead structures. These simulations have helped identify key interactions between the compound and potential biological targets, guiding experimental efforts toward more effective drug candidates. The integration of experimental data with computational predictions has become a cornerstone of modern drug discovery, and compounds like this one exemplify this interdisciplinary approach.

The cyclopropyl group is another critical feature of this compound. Its rigid three-membered ring introduces conformational constraints that can influence how the molecule interacts with biological targets. This rigidity can enhance binding affinity and selectivity, making it an attractive feature for drug design. Additionally, the cyclopropyl group can participate in non-covalent interactions such as π-stacking or hydrophobic interactions, further contributing to the compound's binding properties.

Recent clinical trials have begun to explore the therapeutic potential of derivatives based on rac-(2R,5R)-5-cyclopropyl-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid. These studies have shown promising results in preclinical models for conditions such as neurodegenerative diseases and inflammatory disorders. The ability of these derivatives to modulate specific PPIs has opened new avenues for treatment strategies that were previously unexplored. As research progresses, it is anticipated that additional derivatives will be developed and tested, further validating the importance of this scaffold in medicinal chemistry.

The synthesis of rac-(2R,5R)-5-cyclopropyl-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid presents unique challenges due to its complex stereochemistry and functional groups. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. Techniques such as asymmetric catalysis and chiral auxiliary strategies have been employed to ensure high enantiomeric purity during synthesis. These methods are essential for obtaining compounds with predictable biological activity and minimal side effects.

The role of rac-(2R,5R)-5-cyclopropyl-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid extends beyond its use as an intermediate in drug development. It also serves as a valuable tool for mechanistic studies in medicinal chemistry. By investigating how this compound interacts with biological targets at a molecular level, researchers can gain insights into fundamental principles of drug-receptor interactions. These insights can then be applied to other areas of drug discovery, fostering innovation across multiple therapeutic domains.

In conclusion, rac-(2R,5R)-5-cyclopropyl-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid (CAS No. 2137862-39-4) represents a significant advancement in medicinal chemistry. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents targeting various diseases. The combination of computational chemistry tools and innovative synthetic methodologies has further enhanced its potential as a lead compound or intermediate in drug development pipelines.

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